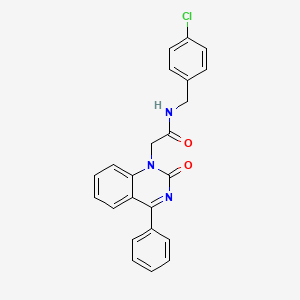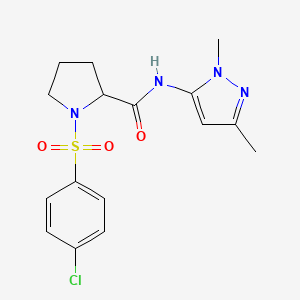
1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O3S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Polyamides
Researchers have synthesized new polyamides using various aromatic diamines and dicarboxylic acids, highlighting the compound's role in producing materials with desirable thermal and solubility properties. For example, a study by Faghihi and Mozaffari (2008) discussed the synthesis of polyamides through the polycondensation reaction of pyridyl moiety-containing monomers with aromatic diamines, resulting in polymers with high yield and inherent viscosities. These polymers exhibited good solubility in polar solvents and notable thermal stability, making them suitable for advanced materials applications (Faghihi & Mozaffari, 2008).
Development of Heterocyclic Compounds
The compound has been used in the synthesis of heterocyclic compounds with potential pharmaceutical applications. Tucker et al. (2015) developed a method for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This approach facilitated the rapid synthesis of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides, demonstrating the compound's utility in drug discovery and medicinal chemistry (Tucker, Chenard, & Young, 2015).
Antimicrobial and Antiproliferative Activities
Some studies have focused on the antimicrobial and antiproliferative activities of derivatives of this compound. For instance, Azab, Youssef, and El‐Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety as antibacterial agents. Their research led to the creation of compounds exhibiting significant antibacterial activities, surpassing those of reference drugs in certain cases (Azab, Youssef, & El‐Bordany, 2013).
Material Properties Enhancement
The compound's derivatives have been explored for enhancing the properties of materials, such as in the synthesis of polyamides with high refractive indices and low birefringences. Kiani et al. (2013) synthesized a series of organic-soluble polyamides from a novel ortho-substituted sulfonyl-bridged diacid monomer containing chlorine side groups. These polyamides showed excellent solubility, good thermal stability, and high optical transparency, indicating their potential for use in advanced optical materials (Kiani et al., 2013).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-11-10-15(20(2)19-11)18-16(22)14-4-3-9-21(14)25(23,24)13-7-5-12(17)6-8-13/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBVURXBIHFVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

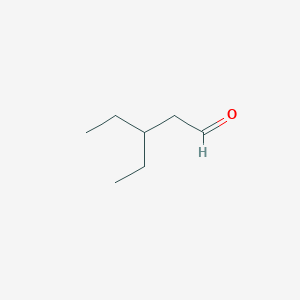
![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)
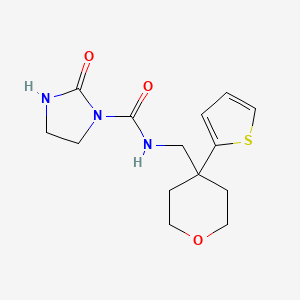
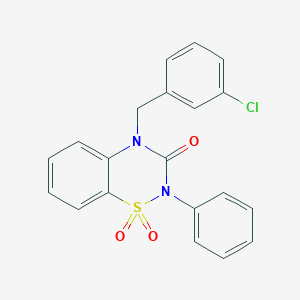
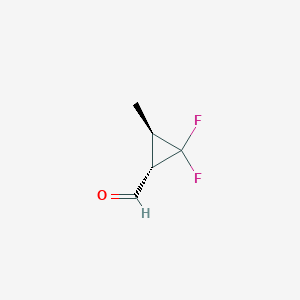
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)
![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)
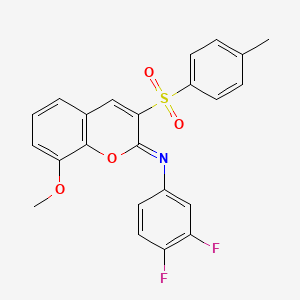
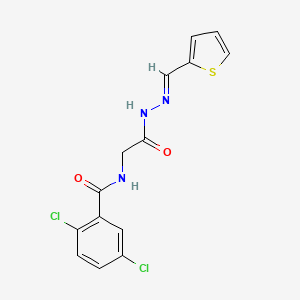

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)
